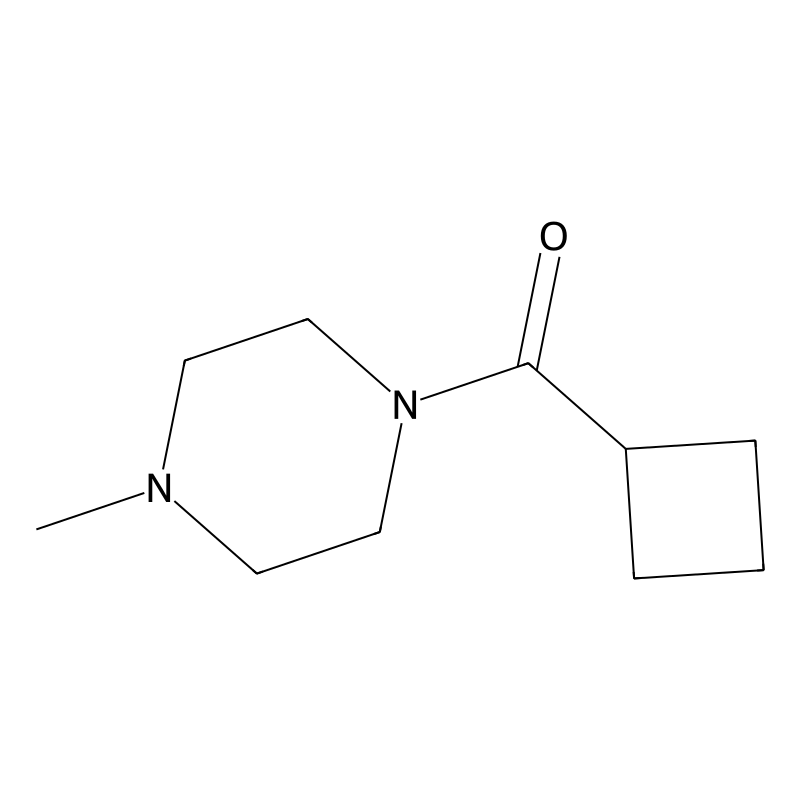

Cyclobutyl-(4-methylpiperazin-1-yl)methanone

Catalog No.

S7750222

CAS No.

M.F

C10H18N2O

M. Wt

182.26 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

Cyclobutyl-(4-methylpiperazin-1-yl)methanone

IUPAC Name

cyclobutyl-(4-methylpiperazin-1-yl)methanone

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C10H18N2O/c1-11-5-7-12(8-6-11)10(13)9-3-2-4-9/h9H,2-8H2,1H3

InChI Key

QBKZMBSSGLXGHQ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2CCC2

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCC2

CMPM is a novel compound that belongs to the family of piperazinyl butanones. This compound has gained interest from researchers due to its unique chemical structure that can be modified to generate various derivatives with different biological and physicochemical properties. CMPM has shown potential as a drug candidate due to its ability to target several biological pathways that are implicated in numerous diseases.

CMPM is a white crystalline powder that is soluble in water and organic solvents. It has a molecular weight of 208.3 g·mol^-1 and a melting point of 160-165°C. The chemical formula of CMPM is C11H19N3O, and its IUPAC name is cyclobutyl-(4-methylpiperazin-1-yl)methanone.

CMPM can be synthesized through various methods, including the reaction of piperazine with 2-bromobutane followed by cyclization with sodium hydroxide. The compound can also be synthesized through the Michael addition of piperazine to enones. The chemical structure of CMPM can be characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Various analytical methods can be used to determine the purity and quality of CMPM, including high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry. These techniques can detect impurities, quantify the compound, and provide information on the stability and degradation of the compound.

CMPM has shown potential as a drug candidate due to its ability to target several biological pathways that are implicated in disease, including inflammation, oxidative stress, and apoptosis. The compound has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-diabetic agent.

The toxicity and safety profile of CMPM have been evaluated in preclinical studies. The compound has shown low toxicity, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to determine the long-term effects of CMPM and its potential toxicity in humans.

CMPM has been used in various scientific experiments due to its unique chemical structure and promising biological properties. The compound has been used as a drug candidate for the treatment of cancer, diabetes, and inflammation. It has also been used as a chemical probe to study biological pathways and as a building block for the synthesis of novel compounds with improved biological activity.

The current state of research on CMPM is focused on evaluating its biological activity as a drug candidate and developing novel derivatives with improved properties. Several preclinical studies are ongoing to evaluate the efficacy of CMPM as an anti-cancer and anti-inflammatory agent.

CMPM has potential implications in various fields of research and industry, including drug discovery, chemical synthesis, and material science. The compound can be used as a building block for the synthesis of novel compounds with improved biological activity. It can also be used as a chemical probe to study biological pathways and as a material for the fabrication of electronic devices.

Several limitations and challenges exist in the research and development of CMPM. One of the major limitations is its low solubility, which limits its bioavailability and drug delivery. Future research should focus on developing new formulations and delivery systems to improve the bioavailability and therapeutic efficacy of CMPM. Other future directions include developing novel derivatives with improved biological activity and evaluating the toxicity and safety of CMPM in humans.

Potential future directions:

1. Developing new formulations and delivery systems to improve the bioavailability and therapeutic efficacy of CMPM.

2. Developing novel derivatives with improved biological activity and selectivity.

3. Evaluating the toxicity and safety of CMPM in humans.

4. Investigating the potential of CMPM in treating other diseases such as Alzheimer's and Parkinson's.

5. Studying the structure-activity relationship of CMPM to design more potent compounds.

6. Synthesizing CMPM analogues with better solubility and biocompatibility for clinical development.

7. Using CMPM as a template for the design of other bioactive molecules.

8. Conducting large-scale clinical trials to evaluate the efficacy of CMPM as a drug candidate.

9. Exploring the potential of CMPM in the development of new materials for industrial applications.

10. Investigating the potential of CMPM as a tool for chemical biology research.

Potential future directions:

1. Developing new formulations and delivery systems to improve the bioavailability and therapeutic efficacy of CMPM.

2. Developing novel derivatives with improved biological activity and selectivity.

3. Evaluating the toxicity and safety of CMPM in humans.

4. Investigating the potential of CMPM in treating other diseases such as Alzheimer's and Parkinson's.

5. Studying the structure-activity relationship of CMPM to design more potent compounds.

6. Synthesizing CMPM analogues with better solubility and biocompatibility for clinical development.

7. Using CMPM as a template for the design of other bioactive molecules.

8. Conducting large-scale clinical trials to evaluate the efficacy of CMPM as a drug candidate.

9. Exploring the potential of CMPM in the development of new materials for industrial applications.

10. Investigating the potential of CMPM as a tool for chemical biology research.

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Exact Mass

182.141913202 g/mol

Monoisotopic Mass

182.141913202 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds